molecular formula C26H35Cl2N3O4 B2762476 ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride CAS No. 1189996-09-5

ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride

Cat. No.: B2762476
CAS No.: 1189996-09-5
M. Wt: 524.48
InChI Key: XORKRHGBQBHNCO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C26H35Cl2N3O4 and its molecular weight is 524.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride is a compound that can be synthesized through various chemical reactions, involving intermediates such as piperazine derivatives and carboxylates. One method for the synthesis of related compounds includes the reaction of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides, demonstrating the versatility of piperazine as a building block in heterocyclic chemistry (Fathalla & Pazdera, 2017). Another example includes the synthesis of 2-(hydroxymethyl)piperazines, highlighting the use of piperazine derivatives as valuable intermediates in the preparation of biologically active molecules (Gao & Renslo, 2007).

Biological Activity and Pharmacological Interests

Piperazine derivatives have been extensively studied for their biological activities. For instance, compounds structurally similar to this compound have been evaluated for their potential as antimicrobial, antifungal, and anticancer agents. The synthesis and biological evaluation of carbazole derivatives involving piperazine highlight the significance of such structures in medicinal chemistry, showing activity against various bacterial strains and cancer cell lines (Sharma, Kumar, & Pathak, 2014). Similarly, the development of new carbodithioate derivatives featuring piperazine units has shown promising antimicrobial activity against a range of pathogens, indicating potential leads for chemotherapy against diseases like tuberculosis and malaria (Akhaja & Raval, 2013).

Potential for Drug Development

The structural flexibility and the ability to modify piperazine-containing compounds enable the exploration of novel therapeutic agents. Research on substituted piperazine-ethyl-amide derivatives, for example, has shown their high affinity for 5-HT(1A) receptors, which could have implications for developing new treatments for psychiatric and neurological disorders (Dilly, Scuvée-Moreau, Wouters, & Liégeois, 2011). This illustrates the broad potential of this compound and similar compounds in drug discovery and development.

Properties

IUPAC Name

ethyl 5-(2-hydroxy-3-piperazin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O4.2ClH/c1-4-32-26(31)25-19(3)29(20-7-5-18(2)6-8-20)24-10-9-22(15-23(24)25)33-17-21(30)16-28-13-11-27-12-14-28;;/h5-10,15,21,27,30H,4,11-14,16-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORKRHGBQBHNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCNCC3)O)C4=CC=C(C=C4)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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